molecular formula C9H14F3NO2 B2367693 N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid CAS No. 2551116-05-1

N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2367693
CAS No.: 2551116-05-1
M. Wt: 225.211
InChI Key: JHNQUIZCOJPSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which combines an alkyne group with a trifluoroacetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid typically involves the reaction of N,N-Dimethylpent-1-yn-3-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and reactors can help in optimizing the reaction conditions and minimizing the production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The trifluoroacetic acid moiety can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alkyne group can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The alkyne group can participate in various chemical reactions, while the trifluoroacetic acid moiety can enhance the compound’s reactivity and stability. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (4-methylpent-1-yn-3-yl)amine; trifluoroacetic acid: Similar structure but with a methyl group at the 4-position.

    2,2-Dimethylpent-4-yn-1-amine hydrochloride: Similar structure but with a hydrochloride salt form.

Uniqueness

N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid is unique due to its combination of an alkyne group and a trifluoroacetic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific research and industrial applications.

Properties

IUPAC Name

N,N-dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.C2HF3O2/c1-5-7(6-2)8(3)4;3-2(4,5)1(6)7/h1,7H,6H2,2-4H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNQUIZCOJPSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)N(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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